6-Ethenylbicyclo[2.2.1]heptane-2,7-diol
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Overview
Description
6-Ethenylbicyclo[221]heptane-2,7-diol is a bicyclic compound with a unique structure that includes an ethenyl group and two hydroxyl groups This compound is part of the larger family of bicyclo[22
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethenylbicyclo[2.2.1]heptane-2,7-diol can be achieved through several methods. One common approach involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction is highly stereoselective and can produce enantiomerically enriched compounds.
Another method involves the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol, which can then be isomerized into the desired product using metallic sodium .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Diels-Alder reactions, followed by purification and isolation of the desired product. The use of high-pressure reactors and advanced catalytic systems can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
6-Ethenylbicyclo[2.2.1]heptane-2,7-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce various alcohols.
Scientific Research Applications
6-Ethenylbicyclo[2.2.1]heptane-2,7-diol has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which 6-Ethenylbicyclo[2.2.1]heptane-2,7-diol exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The ethenyl group can participate in various chemical reactions, further modulating the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: This compound shares a similar bicyclic structure but lacks the ethenyl and hydroxyl groups.
Cyclohexane-1,4-diol: This compound has a similar diol functionality but lacks the bicyclic structure.
Uniqueness
6-Ethenylbicyclo[221]heptane-2,7-diol is unique due to its combination of an ethenyl group and two hydroxyl groups within a bicyclic framework
Properties
CAS No. |
88404-76-6 |
---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
6-ethenylbicyclo[2.2.1]heptane-2,7-diol |
InChI |
InChI=1S/C9H14O2/c1-2-5-3-6-4-7(10)8(5)9(6)11/h2,5-11H,1,3-4H2 |
InChI Key |
NZCRRRQPRGLCHN-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1CC2CC(C1C2O)O |
Origin of Product |
United States |
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